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Compound Name: Diallyldiethoxysilane

CAS No.: 13081-67-9

Cat. No.: B3046804

Get Quote

Executive Summary
Diallyldiethoxysilane (DADES) represents a specialized class of organosilanes serving as a

"D-unit" precursor (two hydrolyzable groups, two organic groups). Unlike the more common

Allyltriethoxysilane (ATES), which acts as a network former (T-unit), DADES functions primarily

as a chain extender or modifier that introduces a high density of unsaturated sites without

inducing early-stage gelation or brittleness.

This guide analyzes DADES against its primary alternatives—ATES and Vinyltrimethoxysilane

(VTMS)—focusing on hydrolysis kinetics, organic reactivity (specifically thiol-ene "click"

chemistry), and resultant network topology.

Key Differentiators
Double Bond Density: DADES provides 2x the allyl functionality per silicon atom compared

to ATES.
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Network Topology: DADES forms linear or cyclic siloxanes (D-units), promoting flexibility,

whereas ATES forms rigid 3D silsesquioxane cages (T-units).

Reactivity: The allyl group (

) exhibits superior radical step-growth kinetics in thiol-ene reactions compared to vinyl
groups (

) due to reduced steric hindrance and electron-donating effects of the methylene spacer.

Chemical Architecture & Properties[1][2]
The structural fundamental difference lies in the "D" (Di-substituted) vs. "T" (Tri-substituted)

classification.

Table 1: Comparative Physicochemical Profile
Feature

Diallyldiethoxysilane

(DADES)

Allyltriethoxysilane

(ATES)

Vinyltrimethoxysilan

e (VTMS)

Formula

Siloxane Unit D-Unit (Linear/Cyclic) T-Unit (3D Network) T-Unit (3D Network)

Reactive Organic 2 × Allyl 1 × Allyl 1 × Vinyl

Hydrolyzable 2 × Ethoxy 3 × Ethoxy 3 × Methoxy

Hydrolysis Rate
Slow (Steric bulk + 2

sites)
Medium

Fast (Methoxy >

Ethoxy)

Thiol-Ene Reactivity
High (Rapid Step-

Growth)

High (Rapid Step-

Growth)

Moderate (Lower

electron density)

Primary Use

High-density

crosslinking, Flexibility

modification

Matrix formation, Hard

coatings

Coupling agent,

Grafting

Performance Analysis
Hydrolysis and Condensation Kinetics
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In sol-gel processing, DADES exhibits slower hydrolysis rates than ATES. The presence of two

bulky allyl groups creates steric hindrance around the silicon atom, retarding the nucleophilic

attack of water. Furthermore, having only two ethoxy groups limits DADES to forming linear

chains or cyclic oligomers (cyclotrisiloxanes/cyclotetrasiloxanes), preventing the formation of a

rigid silica network unless co-condensed with a Q-unit (e.g., TEOS) or T-unit.

Implication: DADES is rarely used as a sole precursor for coatings. It is best employed as a co-

monomer (10–30 mol%) to reduce the modulus (stiffness) of a silica network while increasing

the organic crosslinking potential [1].

Thiol-Ene "Click" Reactivity
The allyl group is an ideal candidate for thiol-ene photopolymerization. Unlike methacrylates,

allyl-thiol reactions are not inhibited by oxygen and proceed via a step-growth mechanism that

results in uniform networks with low shrinkage stress [2].

DADES Advantage: With two allyl groups, DADES acts as a distinct crosslinker in the

organic phase. A reaction with a dithiol (e.g., glycol dimercaptopropionate) yields a linear

polymer, whereas reaction with a trithiol yields a dense thermoset.

Comparison: VTMS (vinyl) is less reactive in radical thiol-ene coupling than allyl silanes

because the double bond is directly attached to the electron-withdrawing silicon atom,

reducing the electron density available for the thiyl radical attack [3].

Visualizing the Reaction Pathways[3]
The following diagrams illustrate the structural divergence between DADES and ATES during

hydrolysis and the subsequent organic crosslinking mechanism.

Diagram 1: Sol-Gel Structural Divergence (D vs. T Units)
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Caption: DADES forms flexible linear/cyclic structures (D-units), while ATES forms rigid 3D

networks (T-units).

Diagram 2: Thiol-Ene Radical Cycle Mechanism
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Caption: The alternating step-growth cycle of thiol-allyl chemistry. Oxygen inhibition is

negligible.[1]
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Protocol A: Synthesis of Allyl-Functionalized Siloxane
Oligomers (Sol-Gel)
Objective: Create a soluble, reactive oligomer using DADES as a modifier to prevent immediate

gelation.

Reagents:

Diallyldiethoxysilane (DADES)

Tetraethylorthosilicate (TEOS) - Optional, for hardness

Ethanol (Solvent)[2]

0.1 M HCl (Catalyst)

Procedure:

Stoichiometry: Mix DADES and TEOS in a molar ratio of 1:1 (for balanced

flexibility/hardness) or use pure DADES for maximum allyl density.

Solvation: Dissolve silanes in Ethanol (50 wt% solids).

Hydrolysis: Add 0.1 M HCl dropwise. The molar ratio of Water:Ethoxy groups (

) should be 1:1 to favor linear oligomerization over rapid gelation.

Reaction: Stir at 60°C for 4 hours.

Termination: Neutralize with trace ammonium hydroxide if storing, or proceed immediately to

coating.

Result: A clear, low-viscosity sol containing allyl-functionalized siloxane oligomers ready for

organic crosslinking [4].

Protocol B: Thiol-Ene Photopolymerization
Objective: Crosslink the DADES-derived oligomer into a solid film.
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Reagents:

Synthesized Oligomer (from Protocol A)

Multifunctional Thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP)

Photoinitiator (e.g., DMPA or Irgacure 1173, 1 wt%)

Procedure:

Formulation: Mix the Oligomer and Thiol. Calculate stoichiometry based on 1:1 ratio of

Allyl:Thiol functional groups.

Note: DADES has 2 allyl groups per Si; PETMP has 4 thiols.

Initiation: Dissolve Photoinitiator (1 wt% of total solids) into the mixture.

Application: Spin-coat or cast onto substrate (glass/silicon).

Curing: Expose to UV light (365 nm, ~10-20 mW/cm²) for 60–120 seconds.

Validation: Check for disappearance of S-H peak (2570 cm⁻¹) and Allyl C=C peak (1630

cm⁻¹) via FTIR [5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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